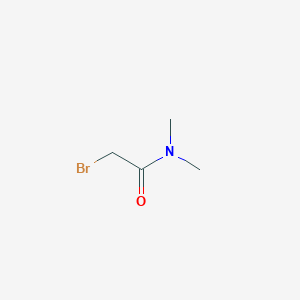

2-Bromo-n,n-dimethylacetamide

Übersicht

Beschreibung

2-Bromo-N,N-dimethylacetamide is an organic compound with the molecular formula C4H8BrNO. It is a colorless to light yellow liquid that is commonly used as an intermediate in organic synthesis and as a catalyst in various chemical reactions . The compound is known for its stability, although it should be kept away from strong oxidizing agents and strong acids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Bromo-N,N-dimethylacetamide can be synthesized through a two-step process:

Formation of N-bromoacetamide: This involves the reaction of acetamide with bromine in the presence of a chlorinated hydrocarbon or an organic solvent.

Reaction with dimethylamine: The N-bromoacetamide is then reacted with dimethylamine to produce this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors where the reaction conditions such as temperature, pressure, and solvent concentrations are carefully controlled to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-N,N-dimethylacetamide primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.

Major Products:

Substitution Reactions: The major products are typically the corresponding substituted acetamides where the bromine atom is replaced by the nucleophile.

Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromo-N,N-dimethylacetamide serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of diverse derivatives through nucleophilic substitution reactions.

Research indicates that this compound exhibits significant biological activities, particularly:

- Antimicrobial Properties : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as an antimicrobial agent.

- Anticancer Potential : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the alkylation of critical biomolecules, disrupting cellular functions and signaling pathways related to cell survival .

Antimicrobial Efficacy Study

In a controlled laboratory setting, researchers evaluated the antimicrobial activity of this compound against common pathogens:

- Pathogens Tested : Staphylococcus aureus and Escherichia coli

- Results : The compound displayed potent antimicrobial activity with an MIC of 32 µg/mL for both bacterial strains.

Cancer Cell Line Analysis

A recent study focused on the effects of this compound on various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer) and A549 (lung cancer)

- Findings : Treatment with concentrations as low as 10 µM resulted in significant reductions in cell viability, with mechanisms involving caspase activation and mitochondrial dysfunction being observed.

Wirkmechanismus

The mechanism of action of 2-Bromo-N,N-dimethylacetamide involves its role as a nucleophile in substitution reactions. The bromine atom in the compound is highly reactive and can be easily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

- 2-Bromoacetamide

- 2-Chloro-N,N-dimethylacetamide

- 2-Bromo-N,N-diethylacetamide

- 2-Chloro-N-methylacetamide

Comparison: 2-Bromo-N,N-dimethylacetamide is unique due to its specific reactivity profile and stability. Compared to 2-Bromoacetamide, it has a higher molecular weight and different reactivity due to the presence of the dimethyl groups. Compared to 2-Chloro-N,N-dimethylacetamide, the bromine atom in this compound makes it more reactive in nucleophilic substitution reactions .

Biologische Aktivität

2-Bromo-N,N-dimethylacetamide (CAS No. 5468-77-9) is a compound of interest in various fields of chemical research, particularly due to its biological activity and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data.

This compound has the following chemical properties:

- Molecular Formula : C₄H₈BrNO

- Molecular Weight : 166.02 g/mol

- Solubility : Very soluble in various solvents (14.5 mg/ml in water) .

- Log P (Partition Coefficient) : Varies between 0.22 to 1.56 depending on the method used for calculation .

- Bioavailability Score : 0.55, indicating moderate bioavailability .

Inhibition Studies

Recent studies have highlighted the potential of this compound as an inhibitor for specific biological targets:

- Cryptosporidium Inhibition : A study explored its use in developing inhibitors against Cryptosporidium, a significant pathogen affecting gastrointestinal health. The compound was used in conjunction with K₂CO₃ to assess its efficacy, revealing promising anti-parasitic activity, although stability issues were noted in biological assays .

- Regioselective Alkylation : The compound has been utilized as an alkylating agent in magnesium-catalyzed reactions, specifically for the regioselective alkylation of 3-substituted pyrazoles. This process demonstrated high regioselectivity and yields ranging from 44% to 90%, showcasing its utility in synthetic organic chemistry .

Case Study 1: Cryptosporidium PI(4)K Inhibitor EDI048

In a significant study on a gut-restricted PI(4)K inhibitor, EDI048, researchers incorporated this compound into their formulations. The compound was tested for its biological activity against Cryptosporidium and showed effective inhibition at low concentrations. However, the study also noted that while it exhibited anti-parasitic effects, it suffered from poor systemic exposure and stability .

Case Study 2: Synthesis of N-Alkylated Pyrazoles

In another application, this compound was employed as a key reagent in synthesizing N-alkylated pyrazoles through regioselective alkylation methods. The results indicated that the compound could facilitate reactions with high selectivity, providing valuable intermediates for further pharmaceutical development .

Table of Biological Activities

Eigenschaften

IUPAC Name |

2-bromo-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO/c1-6(2)4(7)3-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIOVNJLOVNTMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280011 | |

| Record name | 2-bromo-n,n-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5468-77-9 | |

| Record name | 5468-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-n,n-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-N,N-dimethyl-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-Bromo-N,N-dimethylacetamide utilized in organic synthesis reactions?

A1: this compound serves as a reagent in various organic reactions, particularly in palladium-catalyzed cross-coupling reactions [] and photoredox-catalyzed radical reactions [].

- Palladium-Catalyzed Cross-Coupling: This compound can react with aryl dioxaborolanes in the presence of a palladium catalyst []. This type of reaction allows for the formation of a new carbon-carbon bond, which is a fundamental transformation in organic synthesis.

- Photoredox Catalysis: this compound can be employed as a source of an active methylene radical under photoredox conditions []. These radicals can participate in a cascade reaction involving addition to N-arylacrylamides, followed by nitrile insertion and homolytic aromatic substitution to construct phenanthridine derivatives.

Q2: What are the advantages of using this compound in photoredox-catalyzed reactions compared to other methods for phenanthridine synthesis?

A2: The use of this compound in the photoredox catalyzed synthesis of phenanthridines offers several advantages []:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.